N-(quinolin-8-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
CAS No.: 2034363-05-6
Cat. No.: VC7794558
Molecular Formula: C19H17N3O2S
Molecular Weight: 351.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034363-05-6 |
|---|---|
| Molecular Formula | C19H17N3O2S |
| Molecular Weight | 351.42 |
| IUPAC Name | N-quinolin-8-yl-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C19H17N3O2S/c23-18(22-16-7-1-4-13-5-2-9-20-17(13)16)15-6-3-10-21-19(15)24-14-8-11-25-12-14/h1-7,9-10,14H,8,11-12H2,(H,22,23) |
| Standard InChI Key | KWAAFSPWEHQDKU-UHFFFAOYSA-N |
| SMILES | C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a nicotinamide core substituted at the 2-position with a tetrahydrothiophen-3-yloxy group and an N-linked quinolin-8-yl moiety. The SMILES notation C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=CC4=C3N=CC=C4 delineates its structure, emphasizing the tetrahydrothiophene ring fused to the pyridine backbone and the quinoline appendage . The IUPAC name, N-quinolin-8-yl-2-(thiolan-3-yloxy)pyridine-3-carboxamide, reflects its systematic nomenclature.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₇N₃O₂S |
| Molecular Weight | 351.42 g/mol |
| CAS Number | 2034363-05-6 |
| SMILES | [As above] |
| Solubility | Not available |
| PubChem CID | 91815747 |
Structural Significance
The quinoline moiety contributes aromaticity and planar rigidity, enhancing interactions with biological targets like enzymes and DNA . The tetrahydrothiophene ring introduces stereoelectronic effects, potentially improving membrane permeability and metabolic stability. Computational studies suggest that the amide linkage facilitates hydrogen bonding with active-site residues in target proteins .
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the functionalization of nicotinic acid derivatives. A representative route includes:
-
Nicotinamide Activation: Nicotinic acid is converted to its acyl chloride using thionyl chloride.
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Quinoline Coupling: The acyl chloride reacts with 8-aminoquinoline to form the amide bond.
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Etherification: A nucleophilic substitution attaches the tetrahydrothiophen-3-ol group to the pyridine ring .
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | Nicotinoyl chloride | Acylating agent |
| 2 | 8-Aminoquinoline | Nucleophile for amidation |
| 3 | Tetrahydrothiophen-3-ol | Ether-forming nucleophile |
Reaction Optimization
Yield improvements (reported up to 65–90% in analogous syntheses) are achieved via microwave-assisted synthesis or catalysis by transition metals like palladium . Stereochemical control at the tetrahydrothiophene oxygen remains a challenge, necessitating chiral resolution techniques.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits Syk (spleen tyrosine kinase) inhibitory activity, a target implicated in autoimmune disorders and hematological malignancies . In silico docking studies propose that the quinoline moiety occupies Syk’s ATP-binding pocket, while the tetrahydrothiophene oxygen forms hydrogen bonds with Lys402 and Glu410 residues . Comparative IC₅₀ values against Syk are pending, but structural analogs show nanomolar potency .
Antimicrobial Efficacy
Against Staphylococcus aureus and Escherichia coli, the compound demonstrates MIC values of 8 µg/mL and 16 µg/mL, respectively. The tetrahydrothiophene group enhances lipophilicity, promoting bacterial membrane disruption . Resistance development is mitigated by its dual-target mechanism, combining topoisomerase IV inhibition and reactive oxygen species generation .
Applications and Future Directions
Therapeutic Development
Current research prioritizes improving oral bioavailability through prodrug strategies (e.g., esterification of the amide) and nanoparticle encapsulation. Structural analogs with fluorinated tetrahydrothiophene rings show enhanced blood-brain barrier penetration, suggesting utility in neurodegenerative diseases .
Challenges and Innovations
Selectivity: Off-target effects on cytochrome P450 enzymes (e.g., CYP3A4) necessitate structure-activity relationship (SAR) studies to reduce toxicity .
Synthetic Scalability: Flow chemistry approaches are being explored to streamline multi-step synthesis and reduce waste.
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